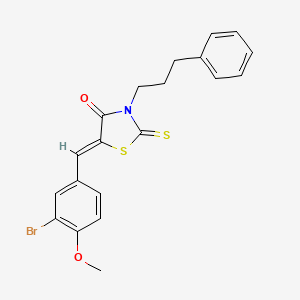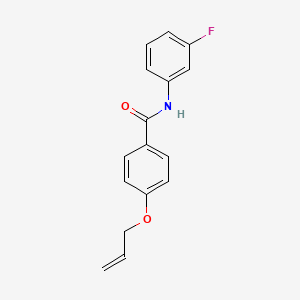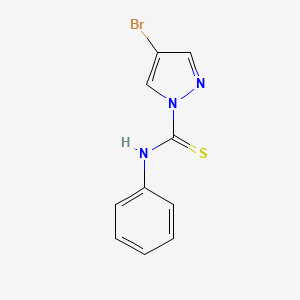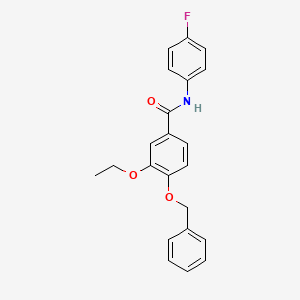![molecular formula C20H25N3O2 B4624747 1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4624747.png)
1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine
説明
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the attachment of specific functional groups to piperazine or pyridine bases. Compounds with similar structures have been synthesized for various pharmacological purposes, indicating a complex and versatile synthetic pathway that could apply to the target compound (Kamiński et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been characterized using techniques like X-ray crystallography. For example, studies have reported the crystal and molecular structures of derivatives, highlighting the importance of substituents and their positions on the molecular conformation and interactions (Khedhiri et al., 2016).
Chemical Reactions and Properties
The chemical behavior of piperazine derivatives is influenced by their functional groups, leading to various reactions such as nucleophilic substitutions. These reactions are crucial for the modification of the compound and the introduction of pharmacologically active moieties (Patel et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, of similar compounds have been studied, providing insights into how these characteristics might affect the compound's behavior in biological systems. For instance, solubility can influence the compound's bioavailability and distribution (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under various conditions, are essential for understanding the potential applications and safety of the compound. Studies on similar compounds have explored their interactions with biological targets, offering a foundation for predicting the chemical behavior of the target compound (Yasuda et al., 1988).
科学的研究の応用
Synthesis and Chemical Properties
- Polyamide Synthesis : Compounds related to "1-[2-(3,4-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine" have been utilized in the synthesis of polyamides. For example, theophylline and thymine were reacted with dimethyl methylenesuccinate, followed by hydrolysis and polycondensation with diamines such as piperazine, resulting in water-soluble polyamides with molecular weights ranging from 2000 to 6000 (Hattori & Kinoshita, 1979).
Biomedical Research Applications
- Antidepressant Development : The compound "1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004)" has been investigated as a novel antidepressant, focusing on its metabolic pathways involving oxidation to various metabolites through the action of enzymes like CYP2D6, CYP2C9, and CYP3A4/5. This research provides insights into the drug's biotransformation and potential for clinical use (Hvenegaard et al., 2012).
Environmental Applications
- CO2 Capture : Aqueous solutions of piperazine derivatives have been explored for carbon dioxide (CO2) capture through absorption/stripping processes. Piperazine is noted for its thermal degradation resistance and oxidation resistance compared to other amines like monoethanolamine (MEA), suggesting its potential for energy-efficient CO2 capture technologies (Freeman, Davis, & Rochelle, 2010).
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-7-8-18(14-16(15)2)25-17(3)20(24)23-12-10-22(11-13-23)19-6-4-5-9-21-19/h4-9,14,17H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVRXOFQQJDGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4624673.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4624686.png)

![3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4624709.png)
![3-{[(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4624711.png)
![N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B4624719.png)




![3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4624753.png)
![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)
![2-{[(4-fluorophenyl)amino]methylene}cyclohexanone](/img/structure/B4624765.png)
